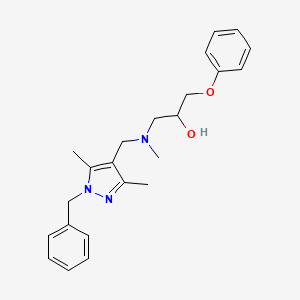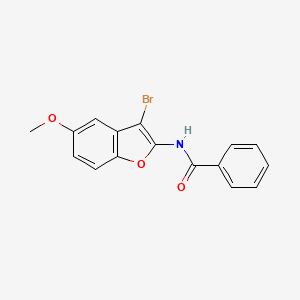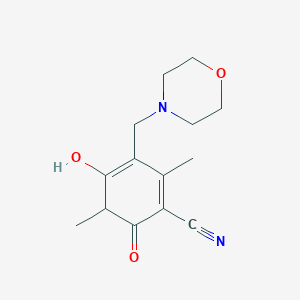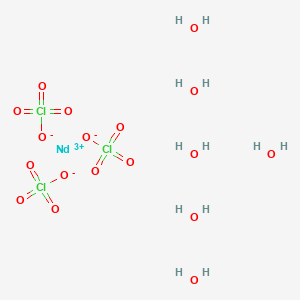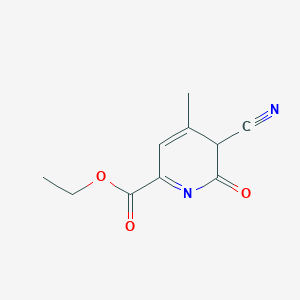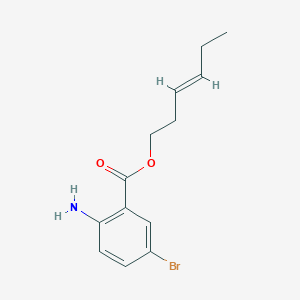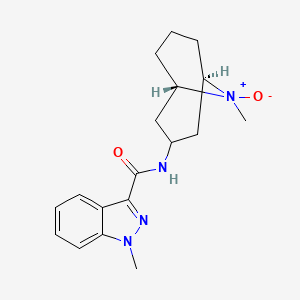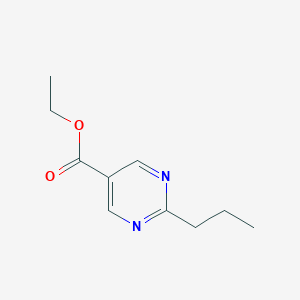![molecular formula C11H20N4O2 B12337134 Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester CAS No. 347185-70-0](/img/structure/B12337134.png)
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H20N4O2 and a molecular weight of 240.31 g/mol . This compound is characterized by the presence of an azidomethyl group attached to a cyclopentyl ring, which is further connected to a carbamic acid ester group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester typically involves the reaction of a cyclopentyl derivative with an azidomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclopentyl derivatives .
科学研究应用
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .
相似化合物的比较
Similar Compounds
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1R,3S)-3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and versatility in chemical synthesis
属性
CAS 编号 |
347185-70-0 |
|---|---|
分子式 |
C11H20N4O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-5-4-8(6-9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m0/s1 |
InChI 键 |
PTMNEPYVVSTIQT-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN=[N+]=[N-] |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


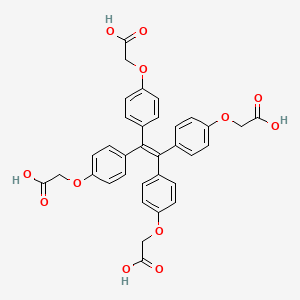
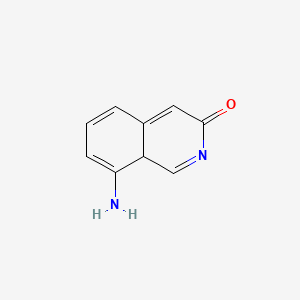
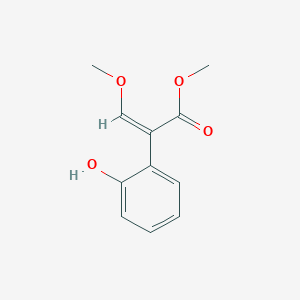
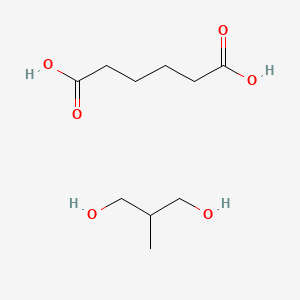
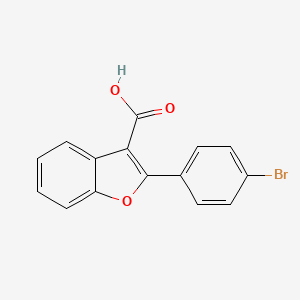
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
